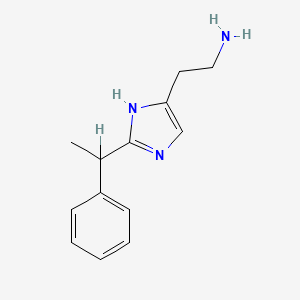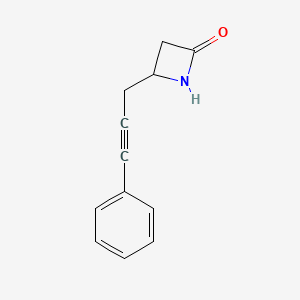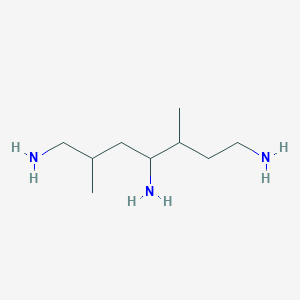![molecular formula C13H9N5O2 B14307454 2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile CAS No. 113900-22-4](/img/structure/B14307454.png)
2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile: is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties. This particular compound is notable for its applications in scientific research, particularly in the fields of chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzonitrile using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 5-nitroaniline under alkaline conditions to yield the desired azo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and advanced materials for electronic applications.
Mechanism of Action
The mechanism of action of 2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile involves its interaction with molecular targets such as enzymes and cellular components. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .
Comparison with Similar Compounds
- 2-[(E)-(4-Nitrophenyl)diazenyl]phenol
- 2-[(E)-(3-Acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid
- 4-[(E)-2-(Biphenyl-4-yl)diazenyl]-morpholine
Uniqueness: 2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and nitro groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
113900-22-4 |
|---|---|
Molecular Formula |
C13H9N5O2 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
2-[(4-aminophenyl)diazenyl]-5-nitrobenzonitrile |
InChI |
InChI=1S/C13H9N5O2/c14-8-9-7-12(18(19)20)5-6-13(9)17-16-11-3-1-10(15)2-4-11/h1-7H,15H2 |
InChI Key |
SFOWBGIZNYIMRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


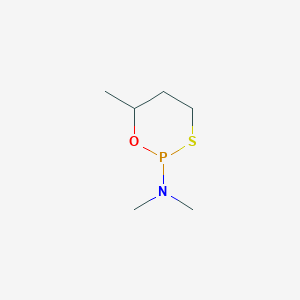
![5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol](/img/structure/B14307375.png)

![4-[Ethoxy(phenyl)methylidene]-1,3-dimethylazetidin-2-one](/img/structure/B14307387.png)

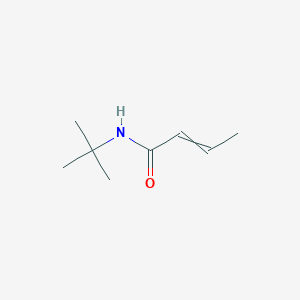
![2,2'-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole)](/img/structure/B14307404.png)
![1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14307428.png)
